molecular formula C7H7N3 B102022 2-Methylimidazo[1,2-b]pyridazine CAS No. 17412-37-2

2-Methylimidazo[1,2-b]pyridazine

Cat. No.: B102022
CAS No.: 17412-37-2
M. Wt: 133.15 g/mol
InChI Key: RNUXPFGJKQDFOH-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridazine rings, with a methyl group attached to the second position of the imidazole ring.

Biochemical Analysis

Cellular Effects

Related imidazo[1,2-a]pyridine compounds have shown to inhibit the growth of certain cancer cell lines . The influence of 2-Methylimidazo[1,2-b]pyridazine on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It’s known that the functionalization of imidazo[1,2-a]pyridines can occur through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Metabolic Pathways

One study suggests that related imidazo[1,2-a]pyridine compounds can undergo oxidative metabolism to yield glutathione conjugates , but it’s unclear if this applies to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-b]pyridazine can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the imidazo[1,2-b]pyridazine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyridazine ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives of this compound can be used as substrates for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced compounds.

Scientific Research Applications

2-Methylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments.

Comparison with Similar Compounds

2-Methylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

    2-Methylimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.

    2-Methylimidazo[1,2-c]pyrimidine: Another related compound with a different arrangement of the nitrogen atoms.

    2-Methylimidazo[1,2-d]pyridazine: A compound with a similar core structure but different substitution patterns.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-10-7(9-6)3-2-4-8-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUXPFGJKQDFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617808
Record name 2-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-37-2
Record name 2-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for the anti-inflammatory effects observed with 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids?

A1: The research suggests that the anti-inflammatory activity of these compounds is linked to their ability to inhibit prostaglandin biosynthesis []. While the exact mechanism of inhibition is not detailed in this study, this finding suggests that this compound-3-carboxylic acids might interact with enzymes involved in the prostaglandin synthesis pathway, such as cyclooxygenase (COX) enzymes. Further research is needed to elucidate the specific interactions and confirm the target enzyme.

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